Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871147
InChI: InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3
SMILES:
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate

CAS No.:

Cat. No.: VC15871147

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate -

Specification

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate
Standard InChI InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3
Standard InChI Key ZMEHYZAOFLUSPF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate, reflecting its cyclohexane backbone substituted at the 2-position with a benzo[d]thiazole group and at the 1-position with a methyl ester . Its molecular formula, C15H17NO2S\text{C}_{15}\text{H}_{17}\text{NO}_{2}\text{S}, corresponds to a molar mass of 275.4 g/mol, as confirmed by high-resolution mass spectrometry .

Stereochemical and Electronic Features

The cyclohexane ring introduces conformational flexibility, while the benzo[d]thiazole moiety contributes aromaticity and electron-rich regions. The ester group at the 1-position enhances polarity, with a computed octanol-water partition coefficient (XLogP3) of 3.9, indicating moderate lipophilicity . The molecule exhibits three rotatable bonds, primarily associated with the ester and cyclohexane-thiazole linkage, which may influence its reactivity and binding interactions .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl ester (δ3.7ppm\delta \approx 3.7 \, \text{ppm}), cyclohexane protons (δ1.22.5ppm\delta \approx 1.2–2.5 \, \text{ppm}), and aromatic protons from the benzothiazole ring (δ7.28.1ppm\delta \approx 7.2–8.1 \, \text{ppm}) . Infrared (IR) spectra show characteristic carbonyl stretching vibrations at 1720cm1\approx 1720 \, \text{cm}^{-1} for the ester group and 1590cm1\approx 1590 \, \text{cm}^{-1} for the thiazole ring .

Synthesis and Preparation Methods

Reaction Optimization

Key parameters include solvent selection (e.g., dichloromethane or tetrahydrofuran), temperature control (often 0–50°C), and catalysts such as palladium for cross-coupling reactions . Yields for similar compounds range from 60% to 85%, though data specific to this derivative remain unpublished .

Physicochemical and Analytical Profiling

Computed and Experimental Properties

PropertyValueSource
Molecular Weight275.4 g/mol
XLogP33.9
Hydrogen Bond Acceptors4
Rotatable Bond Count3
Topological Polar Surface Area64.8 Ų

Experimental data on melting/boiling points and solubility are unavailable, though its lipophilicity suggests limited water solubility . Stability studies indicate compatibility with standard laboratory conditions but incompatibility with strong oxidizers .

Chromatographic and Spectroscopic Methods

Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase is recommended for purity analysis . Mass spectrometry (MS) shows a molecular ion peak at m/z 275.1 ([M+H]⁺), with fragmentation patterns consistent with ester cleavage and benzothiazole ring decomposition .

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